2-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide
Description
2-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core linked to a thiazole-4-carboxamide moiety via an ethyl bridge. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its resemblance to purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism and signaling pathways . This compound is hypothesized to exhibit kinase inhibitory or anticancer activity, though specific biological data remain undisclosed in the provided evidence.
Properties
IUPAC Name |
2-methyl-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7OS/c1-11-21-13(9-25-11)16(24)17-4-7-23-15-12(8-20-23)14(18-10-19-15)22-5-2-3-6-22/h8-10H,2-7H2,1H3,(H,17,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNAAXGZWRCJOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Similar compounds have been found to act as antagonists or inhibitors, blocking the activity of their targets.
Biochemical Pathways
Similar compounds have been found to affect a wide range of pathways, including those involved in pain perception, mood regulation, and cellular growth.
Pharmacokinetics
Similar compounds have been found to have good bioavailability and to be metabolized by the liver.
Biological Activity
2-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple heterocycles and functional groups, which contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 350.4 g/mol. Its structural features include:
- Thiazole ring
- Pyrazolo[3,4-d]pyrimidine moiety
- Pyrrolidine group
These components are crucial for the compound's interaction with biological targets.
Research indicates that compounds with similar structures often exhibit activity through several mechanisms:
- Kinase Inhibition : Many pyrazolo[3,4-d]pyrimidine derivatives are known to inhibit specific kinases involved in cancer progression and inflammation. This compound may share similar properties.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound can exhibit cytostatic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest.
Anticancer Activity
A study evaluating various thiazole and pyrazolo derivatives demonstrated that certain compounds showed significant antiproliferative activity against the NCI-60 cancer cell line panel. For instance, compounds structurally related to 2-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide exhibited growth inhibition percentages ranging from 40% to 86% at concentrations of 10 µM across different cancer types such as NSCL and colorectal carcinoma .
| Compound | Cell Line | Growth Inhibition (%) at 10 µM |
|---|---|---|
| 4a | HOP-92 | 86.28 |
| 4b | HCT-116 | 40.87 |
| 4h | SK-BR-3 | 46.14 |
Enzyme Inhibition
The compound has also been investigated for its potential as a cyclooxygenase (COX) inhibitor. COX enzymes are critical in the inflammatory response and are targets for anti-inflammatory drugs. The structure suggests that it may inhibit COX-II selectively, which could lead to reduced side effects compared to non-selective inhibitors .
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Case Study on COX Inhibition : A derivative with a closely related structure exhibited an IC50 value of 0.52 µM against COX-II, demonstrating potent anti-inflammatory activity while maintaining selectivity over COX-I .
- Antiviral Activity : Another study indicated that pyrazolo[1,5-a]pyrimidine scaffolds could be optimized for antiviral activity against beta-coronaviruses, suggesting a potential application for our compound in viral infections .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, pyrazolo[3,4-d]pyrimidine derivatives have shown promise as inhibitors of cell proliferation in cancer models, suggesting that the compound may possess similar properties .
-
Protein Kinase Inhibition :
- The thiazole and pyrazolo[3,4-d]pyrimidine scaffolds are recognized for their ability to inhibit specific protein kinases implicated in cancer and other diseases. Studies have demonstrated that modifications to these scaffolds can enhance selectivity and potency against targets such as CSNK2 and PD-1/PD-L1 pathways, which are crucial in tumor growth and immune evasion .
- Antimicrobial Properties :
Biological Research Applications
-
Mechanistic Studies :
- The compound can serve as a tool for elucidating the mechanisms of action of related bioactive molecules in cellular pathways. Its ability to modulate kinase activity makes it valuable for studying signal transduction pathways involved in cell growth and differentiation.
-
In Vivo Studies :
- Preclinical studies using animal models can assess the pharmacokinetics and pharmacodynamics of this compound. Understanding its absorption, distribution, metabolism, and excretion (ADME) profiles is crucial for advancing it toward clinical trials.
Anticancer Efficacy
A study involving a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated that modifications similar to those present in 2-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide led to enhanced anticancer activity in vitro against breast cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation.
Inhibition of PD-L1 Interaction
Another case study focused on the inhibition of the PD-L1/PD-1 interaction using related compounds. The results indicated that certain structural features contributed significantly to binding affinity and selectivity towards PD-L1, suggesting potential applications in immunotherapy for cancer treatment.
Chemical Reactions Analysis
Nucleophilic Substitution at Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold undergoes regioselective substitution at positions 1, 3, and 4. Key reactions include:
Mechanistic Insights :
-
Position 1 (N-alkylation) proceeds via SN2 mechanisms in polar aprotic solvents.
-
Position 3 exhibits nucleophilic aromatic substitution (SNAr) under basic conditions due to electron-withdrawing effects of the pyrimidine ring .
Amide Bond Hydrolysis and Functionalization
The thiazole-4-carboxamide moiety undergoes hydrolysis and subsequent derivatization:
Reaction Pathway :
-
Hydrolysis :
-
Re-amination :
Thiazole Ring Modifications
The thiazole ring participates in electrophilic substitution and cycloaddition:
Cross-Coupling at Pyrrolidine Substituent
The pyrrolidin-1-yl group facilitates Buchwald–Hartwig amination:
-
Reagent : 4-Bromoaniline
-
Catalyst : Pd₂(dba)₃, Xantphos
-
Base : Cs₂CO₃
-
Conditions : Toluene, 110°C, 24 h
-
Product : 4-(4-Aminophenyl)pyrrolidin-1-yl derivative
Stability Under Pharmacological Conditions
The compound’s stability in simulated biological environments was evaluated:
Key Research Findings
-
Regioselectivity Challenges : Alkylation at position 1 of the pyrazolo[3,4-d]pyrimidine core requires strict temperature control to avoid N3/N4 by-products .
-
Thiazole Reactivity : The electron-deficient thiazole ring favors electrophilic substitution at C5 over C2 .
-
Biological Compatibility : The pyrrolidine moiety enhances solubility but introduces susceptibility to oxidative metabolism .
Comparison with Similar Compounds
Key Insights :
Comparison of Key Steps :
Physicochemical Properties
Predicted properties based on structural analogs:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidin-1-yl core via cyclocondensation reactions using reagents like phenylhydrazine or substituted hydrazines with β-ketoesters or acetoacetate derivatives .
- Step 2 : Introduction of the pyrrolidin-1-yl group at the 4-position via nucleophilic substitution or palladium-catalyzed coupling reactions .
- Step 3 : Thiazole-4-carboxamide linkage through amide coupling, often employing carbodiimide-based reagents (e.g., EDCI/HOBt) with the ethylenediamine-derived intermediate .
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : NMR (e.g., δ 8.2–8.5 ppm for pyrazolo[3,4-d]pyrimidine protons) and NMR (e.g., carbonyl carbons at ~165–170 ppm) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .
- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H]) .
Advanced Research Questions
Q. How can experimental design principles optimize the synthesis of this compound?
- Methodological Answer : Apply Design of Experiments (DoE) to minimize trial-and-error approaches:
- Variables : Reaction temperature, solvent polarity (e.g., acetonitrile vs. DMF), and catalyst loading .
- Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between variables .
- Case Study : A DoE approach reduced reaction steps for a related pyrazolo[3,4-d]pyrimidine derivative from 5 to 3, improving yield by 22% .
Q. What strategies address contradictions in pharmacological data (e.g., inconsistent IC values)?
- Methodological Answer :
- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm target engagement .
- Control Experiments : Test for off-target effects using kinase profiling panels or CRISPR-edited cell lines .
- Data Normalization : Account for batch-to-batch variability in compound solubility using standardized DMSO stocks .
Q. How can computational modeling enhance mechanistic understanding of its biological activity?
- Methodological Answer :
- Molecular Docking : Simulate binding to kinase targets (e.g., JAK2 or BTK) using AutoDock Vina or Schrödinger Suite .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and metabolite formation .
- MD Simulations : Assess binding stability over 100 ns trajectories to identify critical residue interactions .
Q. What advanced techniques resolve instability issues during storage?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
